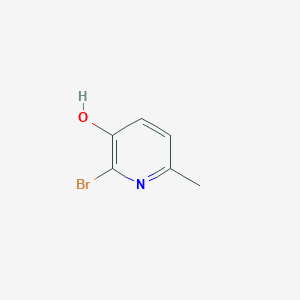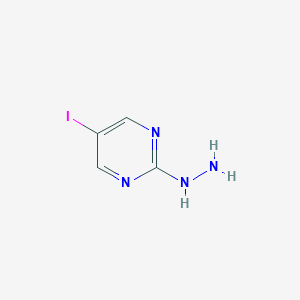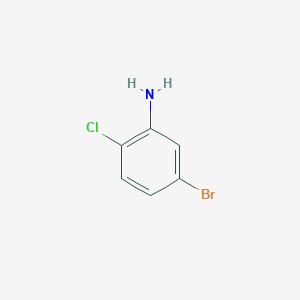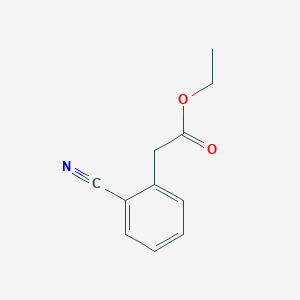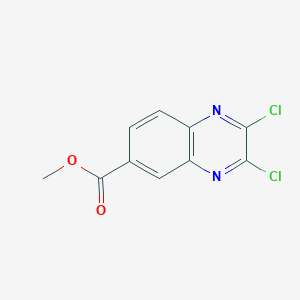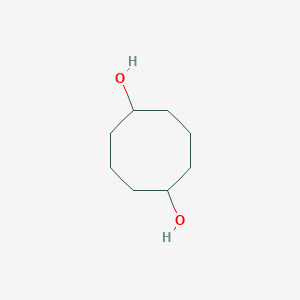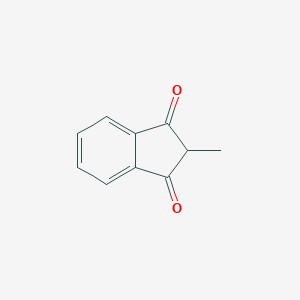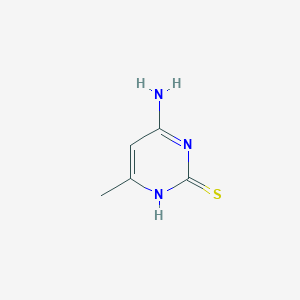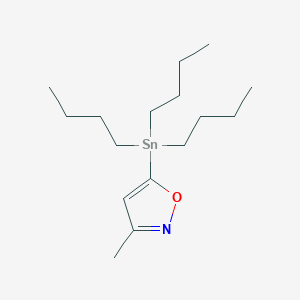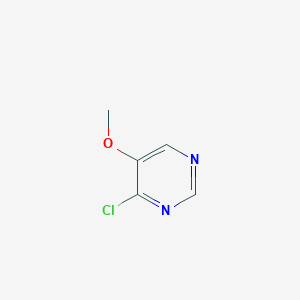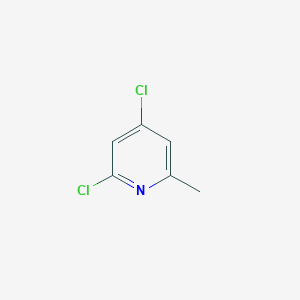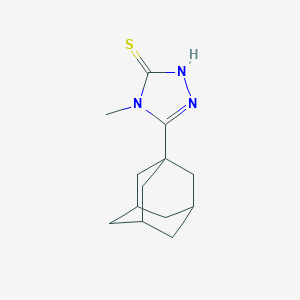
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole, commonly known as AdMT, is a sulfur-containing heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. AdMT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
作用機序
The mechanism of action of AdMT is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of oxidative stress in target cells. AdMT has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. In addition, AdMT has been found to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.
生化学的および生理学的効果
AdMT has been found to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, AdMT has been found to exhibit antioxidant activity and to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases. AdMT has also been found to exhibit anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using AdMT in laboratory experiments is its high potency and selectivity. AdMT has been found to exhibit cytotoxic effects against cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. In addition, AdMT has been found to exhibit good stability and solubility in a range of solvents, making it easy to work with in the laboratory. However, one of the limitations of using AdMT in laboratory experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and duration of treatment to minimize toxicity.
将来の方向性
There are several potential future directions for research involving AdMT. One area of interest is the development of new cancer therapies based on AdMT. Further studies are needed to determine the optimal dose, duration, and mode of administration for AdMT in cancer treatment. In addition, there is potential for the development of new neuroprotective agents based on AdMT. Further studies are needed to determine the mechanisms of action of AdMT in neuroprotection and to optimize its pharmacokinetic properties. Finally, there is potential for the development of new anti-inflammatory agents based on AdMT. Further studies are needed to determine the optimal dose and duration of treatment for AdMT in inflammatory conditions.
合成法
AdMT can be synthesized through a multi-step process involving the reaction of adamantane with thiosemicarbazide, followed by cyclization with hydrazine hydrate and subsequent reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce high yields of AdMT with good purity.
科学的研究の応用
AdMT has been studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. AdMT has been found to exhibit cytotoxic effects against a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. In addition, AdMT has also been studied for its potential use as an antioxidant and as an inhibitor of certain enzymes involved in the progression of neurodegenerative diseases.
特性
CAS番号 |
139158-24-0 |
|---|---|
製品名 |
3-(1-Adamantyl)-4-methyl-5-mercapto-1,2,4-triazole |
分子式 |
C13H19N3S |
分子量 |
249.38 g/mol |
IUPAC名 |
3-(1-adamantyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H19N3S/c1-16-11(14-15-12(16)17)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7H2,1H3,(H,15,17) |
InChIキー |
ANNIHKXRSJJMHU-UHFFFAOYSA-N |
異性体SMILES |
CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 |
SMILES |
CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 |
その他のCAS番号 |
139158-24-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



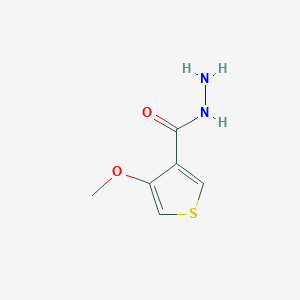
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
